Ethyl 3-(3-methoxyphenoxy)benzoate

Description

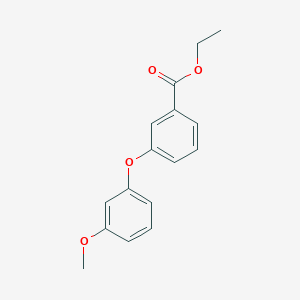

Ethyl 3-(3-methoxyphenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 3-methoxyphenoxy group at the 3-position. This compound combines the ester functionality of ethyl benzoate with the electron-donating methoxy group and ether linkage, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

ethyl 3-(3-methoxyphenoxy)benzoate |

InChI |

InChI=1S/C16H16O4/c1-3-19-16(17)12-6-4-8-14(10-12)20-15-9-5-7-13(11-15)18-2/h4-11H,3H2,1-2H3 |

InChI Key |

VVRNUNZPXKQPGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Ethyl 3-Methoxybenzoate (Ethyl m-anisate): Lacks the phenoxy ether linkage present in Ethyl 3-(3-methoxyphenoxy)benzoate. The direct attachment of the methoxy group at the meta position on the benzoate ring results in weaker electron-donating effects compared to the phenoxy group. This difference impacts reactivity in electrophilic substitution reactions and UV absorption profiles .

- Ethyl 4-({7-[(3-Methoxybenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate: Features a chromen-4-one core with additional substituents, including a 3-methoxybenzyloxy group. The extended conjugated system enhances UV absorbance and may confer fluorescence properties, unlike the simpler structure of this compound. This complexity also reduces solubility in non-polar solvents .

Functional Group Variations

- Ethyl 3-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate: Incorporates a trifluoromethyl-oxadiazole moiety, introducing strong electron-withdrawing effects. This contrasts with the electron-donating methoxyphenoxy group in this compound, leading to differences in metabolic stability and interactions with biological targets (e.g., enzymes or receptors) .

- I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate): Contains a thioether-linked isoxazole substituent. This structural variation also alters metabolic pathways, as thioethers are prone to oxidation .

Ester Group Modifications

Methyl 3-Methoxybenzoate :

Replacing the ethyl ester with a methyl group slightly increases volatility but reduces hydrolytic stability due to the smaller alkyl chain. This affects applications in polymer matrices or solvent systems where ester cleavage kinetics are critical .- Ethyl 3-[1-(2-Bromoanilino)ethyl]benzoate Hydrochloride: The addition of a bromoanilinoethyl side chain introduces basicity and hydrogen-bonding capacity, which are absent in this compound. This modification enhances interactions with polar biological targets but may reduce oral bioavailability due to increased polarity .

Comparative Data Tables

Table 1: Physical and Spectroscopic Properties

*Estimated based on analogous compounds.

Key Research Findings

- Solvatochromic Effects: this compound exhibits solvatochromic shifts in polar solvents due to its electron-rich aromatic system, similar to methyl benzoate derivatives .

- Synthetic Utility: The compound serves as a precursor in triazine-based polymers, where its phenoxy group facilitates nucleophilic substitution reactions .

- Metabolic Pathways: Unlike 3-trifluoromethyl-benzoate, which resists bacterial dioxygenase activity, this compound may undergo slower degradation due to steric hindrance from the methoxyphenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.